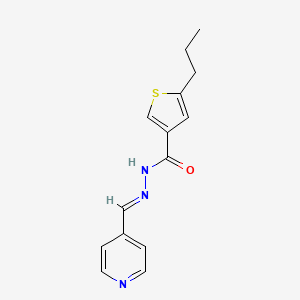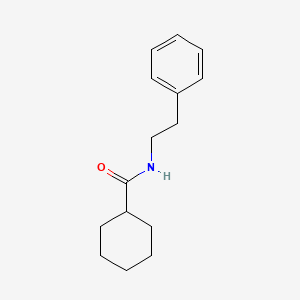![molecular formula C23H24N2O2 B5704170 [(Z)-[phenyl(pyridin-2-yl)methylidene]amino] adamantane-1-carboxylate](/img/structure/B5704170.png)
[(Z)-[phenyl(pyridin-2-yl)methylidene]amino] adamantane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-[phenyl(pyridin-2-yl)methylidene]amino] adamantane-1-carboxylate is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a unique structure that combines a phenyl group, a pyridin-2-yl group, and an adamantane-1-carboxylate moiety, making it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[phenyl(pyridin-2-yl)methylidene]amino] adamantane-1-carboxylate typically involves the condensation reaction between phenyl(pyridin-2-yl)methanone and adamantane-1-carboxylic acid. The reaction is catalyzed by an acid or base, and the conditions are carefully controlled to ensure the formation of the desired Z-isomer. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[(Z)-[phenyl(pyridin-2-yl)methylidene]amino] adamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl and pyridine rings.
Reduction: Reduced forms of the Schiff base, potentially leading to secondary amines.
Substitution: Substituted derivatives at the pyridine ring.
Aplicaciones Científicas De Investigación
[(Z)-[phenyl(pyridin-2-yl)methylidene]amino] adamantane-1-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of [(Z)-[phenyl(pyridin-2-yl)methylidene]amino] adamantane-1-carboxylate involves its ability to form complexes with metal ions. These complexes can interact with biological molecules such as DNA and proteins, potentially leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its activity .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]aniline
- Bis(1-phenyl-3-{(Z)-[phen-yl(pyridin-2-yl)methyl-idene]amino-κ²N,N’}urea-κO)nickel (II) dinitrate
Uniqueness
[(Z)-[phenyl(pyridin-2-yl)methylidene]amino] adamantane-1-carboxylate is unique due to its adamantane moiety, which imparts rigidity and bulkiness to the molecule. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it distinct from other Schiff bases.
Propiedades
IUPAC Name |
[(Z)-[phenyl(pyridin-2-yl)methylidene]amino] adamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c26-22(23-13-16-10-17(14-23)12-18(11-16)15-23)27-25-21(19-6-2-1-3-7-19)20-8-4-5-9-24-20/h1-9,16-18H,10-15H2/b25-21- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDOYLYHLBOKCW-DAFNUICNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)ON=C(C4=CC=CC=C4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)O/N=C(/C4=CC=CC=C4)\C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5704095.png)
![4-chloro-N-[(3-hydroxy-1H-indol-2-yl)imino]benzamide](/img/structure/B5704097.png)
![3-cyclopentyl-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B5704099.png)
![N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B5704108.png)
![2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-[4-(propan-2-yl)phenyl]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5704116.png)

![(4Z)-1-(4-fluorophenyl)-4-[(4-propan-2-ylphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B5704130.png)

![2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzoic acid](/img/structure/B5704165.png)

![2-[4-(2-cyano-2-phenylvinyl)phenoxy]acetamide](/img/structure/B5704169.png)
![1-[3-(Dimethylamino)propyl]chromeno[3,4-d]imidazol-4-one](/img/structure/B5704184.png)
![1-[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea](/img/structure/B5704190.png)
